An In-depth Technical Guide to 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2)
An In-depth Technical Guide to 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2), a chiral amino alcohol with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, outlines a detailed synthetic pathway, provides in-depth analytical characterization, and discusses its potential applications in drug discovery. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and complex molecular architectures.
Introduction: The Significance of Chiral Unsaturated Amino Alcohols
Chiral amino alcohols are a privileged class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs)[1]. Their stereochemistry is often a critical determinant of biological activity, making their enantioselective synthesis a key focus in drug development[1]. The presence of both an amine and an alcohol functional group provides two points for molecular diversification, rendering them invaluable synthons in the construction of complex molecules[].
2-Aminopent-4-en-1-ol, in particular, possesses an additional element of functionality: a terminal alkene. This unsaturated moiety introduces a reactive handle for a wide array of chemical transformations, including but not limited to, metathesis, hydrogenation, and various addition reactions. This trifunctionality makes it a highly attractive building block for creating libraries of diverse molecular scaffolds for drug discovery programs[3]. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid[4].
This guide will provide a detailed exploration of 2-Aminopent-4-en-1-ol hydrochloride, from its fundamental properties to its synthesis and potential applications, offering a technical resource for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Aminopent-4-en-1-ol hydrochloride is essential for its effective use in synthesis and formulation.
General Properties
| Property | Value | Source |
| CAS Number | 1380005-74-2 | [5] |
| Molecular Formula | C₅H₁₂ClNO | [5] |
| Molecular Weight | 137.61 g/mol | [5] |
| Synonyms | 2-amino-4-penten-1-ol hydrochloride | [5] |
| Physical Form | Solid | [5] |
Structural Information
The structure of 2-Aminopent-4-en-1-ol features a five-carbon chain with an amino group at the C-2 position, a hydroxyl group at the C-1 position, and a double bond between C-4 and C-5. The hydrochloride salt is formed by the protonation of the primary amine.
Figure 1: Chemical structure of 2-Aminopent-4-en-1-ol hydrochloride.
Solubility and Stability
While specific solubility data is not widely published, as a hydrochloride salt of a small amino alcohol, it is expected to be soluble in water and polar protic solvents such as methanol and ethanol. Its solubility in aprotic organic solvents is likely to be limited.
The compound is stable under recommended storage conditions. The allylic alcohol moiety is stabilized by resonance, which can influence its reactivity and stability[5][6]. However, like many amines, it should be protected from strong oxidizing agents.
Synthesis and Purification
The most direct and stereospecific approach to synthesizing chiral 2-aminopent-4-en-1-ol is through the reduction of the corresponding α-amino acid, 2-amino-4-pentenoic acid (allylglycine)[1]. This method leverages the readily available and often enantiomerically pure amino acid starting material.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process: esterification of the amino acid followed by reduction of the ester to the alcohol. Direct reduction of the carboxylic acid is also possible but can require harsher reducing agents.
Figure 2: Synthetic pathway from 2-Amino-4-pentenoic acid to 2-Aminopent-4-en-1-ol hydrochloride.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the reduction of amino acid esters[7].
Step 1: Esterification of 2-Amino-4-pentenoic acid
-
Suspend 2-amino-4-pentenoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester, preventing side reactions of the free amine.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude amino acid ester hydrochloride.
Step 2: Reduction of the Ester to 2-Aminopent-4-en-1-ol
-
Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per gram of LiAlH₄) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols; it is highly reactive with water and protic solvents, necessitating anhydrous conditions[8][9].
-
Cool the LiAlH₄ suspension to 0 °C.
-
Dissolve the crude amino acid ester hydrochloride from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is exothermic, and hydrogen gas is evolved. Maintain a slow addition rate to control the reaction temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure, known as the Fieser workup, results in a granular precipitate that is easily filtered.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-aminopent-4-en-1-ol.
Step 3: Purification and Hydrochloride Salt Formation
-
The crude amino alcohol can be purified by vacuum distillation or column chromatography on silica gel.
-
For hydrochloride salt formation, dissolve the purified amino alcohol in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until the precipitation of the hydrochloride salt is complete[4].
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield pure 2-Aminopent-4-en-1-ol hydrochloride.
Purification Insight: Recrystallization is an effective method for purifying amino alcohol salts. A suitable solvent system would be one in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below, such as an alcohol/ether mixture[10][11].
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ 5.0-6.0 ppm), the methine proton adjacent to the amino and hydroxyl groups, the allylic protons, and the protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. A 13C NMR spectrum for the related (2R)-enantiomer has been reported, which can serve as a reference[12]. The expected chemical shifts would be in the regions of δ 130-140 ppm for the vinylic carbons, δ 60-70 ppm for the carbon bearing the hydroxyl group, and δ 50-60 ppm for the carbon bearing the amino group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base (101.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the ammonium salt (broad, ~3000 cm⁻¹), and the C=C stretch of the alkene (~1640 cm⁻¹).
Applications in Research and Development
The trifunctional nature of 2-Aminopent-4-en-1-ol hydrochloride makes it a valuable building block in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
As a chiral synthon, this compound can be incorporated into the synthesis of complex, biologically active molecules. The amino alcohol moiety is a common feature in many pharmaceuticals, and the terminal alkene allows for further elaboration of the molecular structure[13][14][15]. It can serve as a precursor for the synthesis of unnatural amino acids, peptide mimics, and various heterocyclic compounds with potential therapeutic applications[].
Asymmetric Synthesis
Chiral amino alcohols are widely used as ligands for metal-catalyzed asymmetric reactions[]. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.
Figure 3: Potential application areas for 2-Aminopent-4-en-1-ol hydrochloride.
Safety and Handling
2-Aminopent-4-en-1-ol hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C.
Conclusion
2-Aminopent-4-en-1-ol hydrochloride is a valuable and versatile chiral building block with significant potential for applications in medicinal chemistry, asymmetric synthesis, and materials science. Its trifunctional nature provides a rich platform for the creation of diverse and complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic approach, and a summary of its potential applications, serving as a foundational resource for researchers and scientists.
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